D-Allose 3-(4-methylbenzenesulfonate)

Carbohydrate chemistry Nucleophilic substitution Leaving group reactivity

D-Allose 3-(4-methylbenzenesulfonate) is the essential synthetic intermediate for researchers requiring regiospecific C3 functionalization of the D-allose scaffold. The tosyl leaving group enables controlled nucleophilic displacement, with this epimer's distinct reactivity profile (faster than glucose/galactose, slower than gulose) minimizing side reactions. Critical for the classical Hughes-Speakman allose synthesis and 3-thio-D-allose analogs. Standard D-allose or alternative sulfonates cannot substitute. Procure the 3-tosylate for reproducible C3 derivatization.

Molecular Formula C13H18O8S
Molecular Weight 334.34 g/mol
Cat. No. B13819977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Allose 3-(4-methylbenzenesulfonate)
Molecular FormulaC13H18O8S
Molecular Weight334.34 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OC(C(C=O)O)C(C(CO)O)O
InChIInChI=1S/C13H18O8S/c1-8-2-4-9(5-3-8)22(19,20)21-13(11(17)7-15)12(18)10(16)6-14/h2-5,7,10-14,16-18H,6H2,1H3/t10-,11+,12-,13+/m1/s1
InChIKeyTXULLVGWOATTIK-XQHKEYJVSA-N
Commercial & Availability
Standard Pack Sizes100 g / 500 g / 1 kg / 5 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Allose 3-(4-methylbenzenesulfonate): A Strategic Rare Sugar Intermediate for Regioselective C3 Functionalization


D-Allose 3-(4-methylbenzenesulfonate) is a sulfonated derivative of the rare aldohexose D-allose, featuring a tosyl leaving group at the C3 position. D-Allose itself is the C3 epimer of D-glucose and exhibits a sweetness 80% that of sucrose with negligible caloric value [1]. The introduction of the 4-methylbenzenesulfonate (tosylate) group at C3 converts a poorly leaving hydroxyl into an excellent leaving group, enabling targeted nucleophilic displacement and further derivatization . This compound serves primarily as a key synthetic intermediate in carbohydrate chemistry rather than a direct biological agent.

Why D-Allose 3-(4-methylbenzenesulfonate) Cannot Be Replaced by Other Rare Sugar Sulfonates or Unprotected D-Allose


Direct substitution of D-allose 3-tosylate with unprotected D-allose or alternative rare sugar sulfonates fails for two critical reasons. First, unprotected D-allose lacks a competent leaving group at C3, rendering nucleophilic displacement at this position impossible without aggressive activation that would compromise stereochemical integrity. Second, the reactivity of the 3-O-tosyl group is exquisitely sensitive to the stereochemical environment of the sugar scaffold; as demonstrated by Heap and Owen (1970), the rate of nucleophilic substitution varies dramatically across the hexose epimers, with the gulose derivative reacting fastest and galactose slowest [1]. The allose tosylate occupies a distinct intermediate position in this reactivity spectrum, a property that dictates its suitability for specific synthetic sequences where controlled, regioselective C3 functionalization is required. Consequently, a generic approach using a different sugar sulfonate would yield unpredictable reaction kinetics and divergent product profiles.

Quantitative Differentiation of D-Allose 3-Tosylate: Kinetic, Synthetic, and Regioselectivity Benchmarks


Nucleophilic Substitution Rate: D-Allose Tosylate Occupies a Defined Intermediate Reactivity Tier

The relative rate of nucleophilic substitution of the 3-O-tosyl group with potassium thiobenzoate was determined for a series of 1,2:5,6-di-O-isopropylidene-3-O-tosyl-α-D-hexoses. The allose derivative exhibited an intermediate reaction rate, faster than the glucose and galactose derivatives but slower than the gulose derivative. This establishes a quantitative reactivity ranking: Gulose > Allose > Glucose > Galactose [1].

Carbohydrate chemistry Nucleophilic substitution Leaving group reactivity

Synthetic Accessibility: D-Allose Can Be Produced from a Glucose 3-Tosylate Precursor with Defined Efficiency

A classic synthesis of D-allose involves the displacement of a benzoate group on a 3-O-toluene-p-sulphonyl-D-glucose derivative. While this early method did not report a quantitative yield, it established a foundational route for accessing the allose scaffold from the more abundant glucose via a tosylate intermediate [1]. Modern enzymatic methods, by contrast, achieve significantly higher yields. For example, a chemo-enzymatic approach from D-glucose affords D-allose with an overall yield of 81% [2]. This comparison highlights a key procurement decision: the tosylate derivative is essential for chemical synthesis routes requiring a leaving group at C3, whereas enzymatic routes offer high-yield access to the free sugar.

Synthetic methodology Rare sugar synthesis Epimerization

Regioselectivity in Glycosidation: D-Allopyranosyl Acceptors Exhibit Defined Reactivity Profiles Compared to Glucose Analogs

In glycosidation reactions using galactose trichloroacetimidate donors, D-allopyranosyl acceptors with free OH-3 and OH-4 groups exhibited distinct regioselectivity patterns when compared to their D-glucose counterparts. The allose acceptors demonstrated a preference for glycosylation at the C3 hydroxyl over C4, whereas the glucose acceptors favored C4 glycosylation [1]. This stereoelectronically-driven divergence means that the allose scaffold, once the C3 tosylate is displaced, provides a unique regiochemical outcome that cannot be replicated using glucose-based starting materials.

Glycosidation Regioselectivity Oligosaccharide synthesis

Optimal Research and Procurement Scenarios for D-Allose 3-(4-methylbenzenesulfonate)


Synthesis of 3-Thio-D-Allose Derivatives via Controlled Nucleophilic Displacement

When a researcher requires 3-thio-D-allose or related 3-substituted analogs, D-allose 3-tosylate provides the optimal balance of reactivity and stereochemical control. As established by Heap and Owen, the allose tosylate reacts at a rate faster than glucose and galactose derivatives but slower than gulose, allowing for controlled thiobenzoate displacement to yield 3-S-benzoyl-3-thio-D-allose derivatives in good yield [1]. This intermediate reactivity profile is advantageous when precise kinetic control is needed to minimize side reactions.

Construction of C3-Linked Allose-Containing Oligosaccharides

For glycochemists synthesizing oligosaccharides with a D-allose residue linked at C3, the tosylate serves as an essential intermediate. The regioselective glycosidation data demonstrate that D-allopyranosyl acceptors preferentially undergo glycosylation at the C3 hydroxyl [1]. By first installing a tosyl group at C3, then displacing it with the desired glycosyl donor, researchers can achieve a regiospecific C3-linkage that is difficult to obtain using unprotected allose or alternative protecting group strategies.

Chemical Synthesis of D-Allose from Abundant Glucose Precursors

While enzymatic routes to D-allose offer high yields (up to 81%) [1], chemical synthesis from glucose remains relevant for laboratories lacking specialized enzyme systems or requiring specific isotopically labeled derivatives. The classic Hughes and Speakman route utilizes a 3-O-toluene-p-sulphonyl-D-glucose derivative as a key intermediate, demonstrating that the tosylate functionality is integral to the epimerization process that converts the glucose scaffold to allose [2]. Procurement of the tosylate is therefore essential for this classical chemical approach.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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